Lipophilicity Modulation: A Quantitative Contrast with the Des-Nitro Analogue
A key differentiator for 4-nitro-N-[2-(phenylthio)ethyl]benzamide is its significantly reduced lipophilicity compared to its des-nitro analogue, N-[2-(phenylthio)ethyl]benzamide. This is evidenced by comparing the computed XLogP3-AA value for a related analogue, 4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide (LogP: 2.6), with the LogP of 3.33 for the des-nitro parent compound [1]. This ~0.7 unit decrease in LogP is a direct consequence of introducing the polar nitro group .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | LogP: Not directly reported for target; Computed XLogP3-AA for a structurally related 4-substituted analogue (4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide) is 2.6. |
| Comparator Or Baseline | N-[2-(phenylthio)ethyl]benzamide (des-nitro analogue). Reported LogP: 3.33. |
| Quantified Difference | ΔLogP ≈ -0.7 units (target compound analogue vs. des-nitro analogue). |
| Conditions | Computed properties derived from PubChem and Hit2Lead databases. |
Why This Matters
This substantial change in lipophilicity alters the compound's solubility, membrane permeability, and potential for off-target binding, making the 4-nitro derivative a fundamentally different tool from its des-nitro counterpart in any assay or drug design project.
- [1] PubChem. Compound Summary for CID 1727273: 4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide. National Center for Biotechnology Information. View Source
